(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one
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Overview
Description
. This compound is characterized by its rigid bicyclic structure, which includes a double bond and a ketone functional group. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by dehydration . The reaction conditions typically include heating the reactants in an inert solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-5-en-2-one often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the reaction, and the process is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, inert atmosphere.
Major Products
Oxidation: Bicyclo[2.2.1]heptane-2,5-dione.
Reduction: Bicyclo[2.2.1]hept-5-en-2-ol.
Substitution: Various substituted bicyclo[2.2.1]hept-5-en-2-one derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-dione: An oxidized derivative of bicyclo[2.2.1]hept-5-en-2-one.
Bicyclo[2.2.1]hept-5-en-2-ol: A reduced derivative of bicyclo[2.2.1]hept-5-en-2-one.
Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: A substituted derivative with an amine group.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-one is unique due to its rigid bicyclic structure and the presence of both a double bond and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
CAS No. |
16346-63-7 |
---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m1/s1 |
InChI Key |
HUQXEIFQYCVOPD-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]1C=C2 |
SMILES |
C1C2CC(=O)C1C=C2 |
Canonical SMILES |
C1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
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